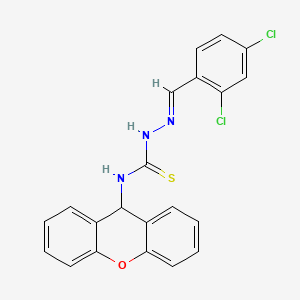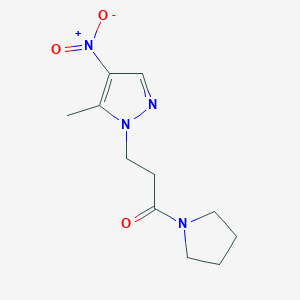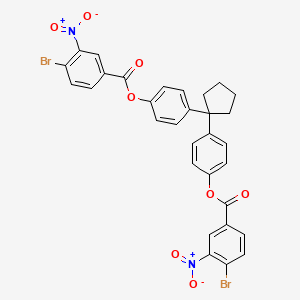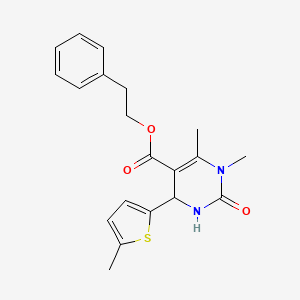
(2E)-2-(2,4-dichlorobenzylidene)-N-(9H-xanthen-9-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-DICHLOROPHENYL)METHYLENE]-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of dichlorophenyl and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DICHLOROPHENYL)METHYLENE]-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with N-(9H-xanthen-9-yl)hydrazinecarbothioamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
This may include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-DICHLOROPHENYL)METHYLENE]-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-[(2,4-DICHLOROPHENYL)METHYLENE]-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-DICHLOROPHENYL)METHYLENE]-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell death. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl moiety but lacks the xanthene group.
Xanthene derivatives: Compounds like fluorescein and eosin, which contain the xanthene core but differ in their functional groups.
Uniqueness
What sets 2-[(2,4-DICHLOROPHENYL)METHYLENE]-N~1~-(9H-XANTHEN-9-YL)-1-HYDRAZINECARBOTHIOAMIDE apart is its unique combination of dichlorophenyl and xanthene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H15Cl2N3OS |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
1-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(9H-xanthen-9-yl)thiourea |
InChI |
InChI=1S/C21H15Cl2N3OS/c22-14-10-9-13(17(23)11-14)12-24-26-21(28)25-20-15-5-1-3-7-18(15)27-19-8-4-2-6-16(19)20/h1-12,20H,(H2,25,26,28)/b24-12+ |
InChI Key |
SMYQABHVRVYBGC-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=S)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=S)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(1-adamantyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B14921110.png)
methanone](/img/structure/B14921117.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14921120.png)



![3-(difluoromethyl)-5-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14921148.png)
![1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B14921158.png)
![2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14921160.png)
![4-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B14921167.png)
![(2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone)](/img/structure/B14921172.png)
![ethyl 4-{[(2E)-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14921187.png)
![3,6-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14921194.png)
![methyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14921196.png)
